molecular formula C9H7FN2 B1524851 8-Fluoroquinolin-3-amine CAS No. 936324-21-9

8-Fluoroquinolin-3-amine

Cat. No. B1524851
M. Wt: 162.16 g/mol
InChI Key: ZXZAQZWSGSBUNR-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-3-amine is a chemical compound with the CAS Number: 936324-21-9 . It has a molecular weight of 162.17 . The IUPAC name for this compound is 8-fluoro-3-quinolinamine .


Molecular Structure Analysis

The linear formula of 8-Fluoroquinolin-3-amine is C9H7FN2 . The Inchi Code is 1S/C9H7FN2/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H,11H2 .


Physical And Chemical Properties Analysis

8-Fluoroquinolin-3-amine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

“8-Fluoroquinolin-3-amine” is a derivative of quinoline, a class of organic compounds that are widely used in scientific research . Quinolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties .

One of the most well-known applications of quinoline derivatives is in the synthesis of fluoroquinolones, a type of antibiotic . Fluoroquinolones are known for their high level of antibacterial activity and wide spectrum, which surpass many antibiotics . They work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .

The synthesis of quinoline derivatives like “8-Fluoroquinolin-3-amine” typically involves a series of chemical reactions, including annelation and structural modifications . The specific methods of application or experimental procedures can vary depending on the desired end product and the specific properties of the starting materials .

  • Pharmaceutical Research

    • “8-Fluoroquinolin-3-amine” is a derivative of quinoline, which is widely used in pharmaceutical research . It could potentially be used in the development of new drugs or therapies .
  • Synthesis of Fluoroquinolones

    • As mentioned earlier, one of the most well-known applications of quinoline derivatives is in the synthesis of fluoroquinolones, a type of antibiotic . “8-Fluoroquinolin-3-amine” could potentially be used in the synthesis of new fluoroquinolones .
  • Antibacterial Research

    • Quinoline derivatives, including “8-Fluoroquinolin-3-amine”, have been found to exhibit antibacterial properties . Therefore, it could potentially be used in antibacterial research .
  • Antifungal Research

    • Quinoline derivatives have also been found to exhibit antifungal properties . “8-Fluoroquinolin-3-amine” could potentially be used in antifungal research .
  • Antimalarial Research

    • Quinoline derivatives have been found to exhibit antimalarial properties . “8-Fluoroquinolin-3-amine” could potentially be used in antimalarial research .
  • Anticancer Research

    • Quinoline derivatives have been found to exhibit anticancer properties . “8-Fluoroquinolin-3-amine” could potentially be used in anticancer research .

Safety And Hazards

The safety information for 8-Fluoroquinolin-3-amine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

8-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZAQZWSGSBUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinolin-3-amine

CAS RN

936324-21-9
Record name 8-fluoroquinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Bujok, A Kwast, P Cmoch, Z Wróbel - Tetrahedron, 2010 - Elsevier
The addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by action of silylating or acylating agent, leads to 3-aminoquinoline …
Number of citations: 26 www.sciencedirect.com

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